molecular formula C19H17N3O6 B2561079 3,3'-(4-Nitrobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] CAS No. 883083-59-8

3,3'-(4-Nitrobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one]

Cat. No.: B2561079
CAS No.: 883083-59-8
M. Wt: 383.36
InChI Key: XRKNWGHLDCWNCU-UHFFFAOYSA-N
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Description

3,3’-(4-Nitrobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] is a complex organic compound characterized by its unique structure, which includes a nitrobenzylidene group and two hydroxy-methylpyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(4-Nitrobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] typically involves the condensation of 4-nitrobenzaldehyde with 4-hydroxy-6-methylpyridine-2(1H)-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3’-(4-Nitrobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the hydroxy positions.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,3’-(4-Nitrobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group, for example, could participate in redox reactions, while the hydroxy groups could form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzylidene derivatives: Compounds with similar nitrobenzylidene groups.

    Hydroxy-methylpyridine derivatives: Compounds with similar pyridine moieties.

Uniqueness

3,3’-(4-Nitrobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)-(4-nitrophenyl)methyl]-6-methyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6/c1-9-7-13(23)16(18(25)20-9)15(11-3-5-12(6-4-11)22(27)28)17-14(24)8-10(2)21-19(17)26/h3-8,15H,1-2H3,(H2,20,23,25)(H2,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKNWGHLDCWNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(NC3=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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